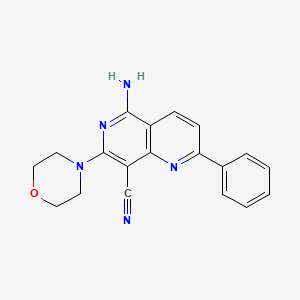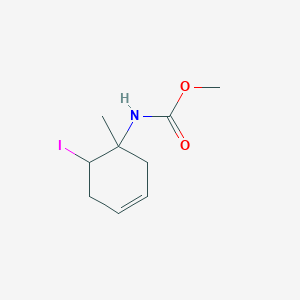
methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse biological activities and chemical properties .
Métodos De Preparación
The synthesis of methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of 6-iodo-1-methylcyclohex-3-en-1-amine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under mild conditions, and the product is purified through recrystallization or chromatography .
Industrial production methods for carbamates often involve the use of carbamoyl chlorides or isocyanates as intermediates. These intermediates react with alcohols or amines to form the desired carbamate compounds. The process is usually carried out in a controlled environment to ensure high yield and purity .
Análisis De Reacciones Químicas
Methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide .
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of the carbamate group can yield amines.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles to form different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules .
In medicine, carbamates are known for their use as pesticides and pharmaceuticals. They exhibit a range of biological activities, including antiviral, anticancer, and antimicrobial properties. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mecanismo De Acción
The mechanism of action of methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate involves its interaction with specific molecular targets. Carbamates typically exert their effects by inhibiting enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors, which can have various physiological effects .
The compound may also interact with other molecular pathways, depending on its specific structure and functional groups. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparación Con Compuestos Similares
Methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate can be compared with other carbamate compounds such as methyl carbamate, ethyl carbamate, and phenyl carbamate. These compounds share similar chemical properties but differ in their biological activities and applications .
Methyl carbamate: Used as a pesticide and in the synthesis of pharmaceuticals.
Ethyl carbamate: Known for its use in the production of polyurethane foams.
Phenyl carbamate: Studied for its potential as an enzyme inhibitor and in drug development.
The unique structure of this compound, particularly the presence of the iodine atom and the cyclohexene ring, distinguishes it from other carbamates and contributes to its specific chemical and biological properties .
Propiedades
Número CAS |
20646-84-8 |
|---|---|
Fórmula molecular |
C9H14INO2 |
Peso molecular |
295.12 g/mol |
Nombre IUPAC |
methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate |
InChI |
InChI=1S/C9H14INO2/c1-9(11-8(12)13-2)6-4-3-5-7(9)10/h3-4,7H,5-6H2,1-2H3,(H,11,12) |
Clave InChI |
JMWWGCUDULNSNE-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC=CCC1I)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-[4-(diethylamino)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14170759.png)
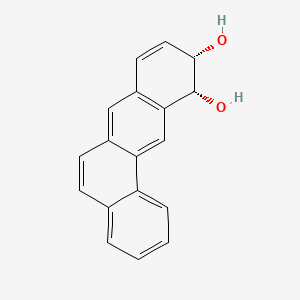

![Cyclohexanone, 2-[(1R)-1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, (2S)-](/img/structure/B14170770.png)
![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]-](/img/structure/B14170776.png)

![Benzo[rst]pentaphene-5,8-diyl diacetate](/img/structure/B14170784.png)
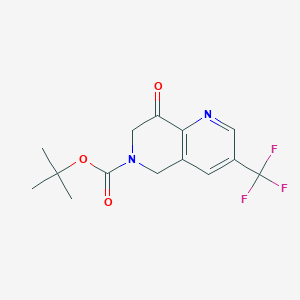
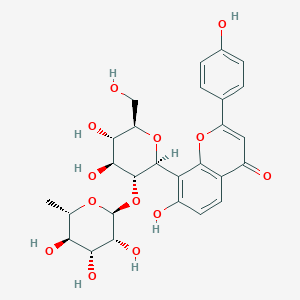
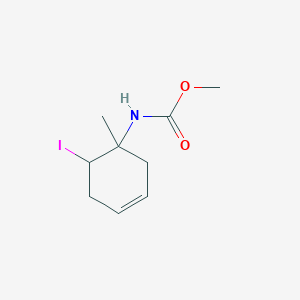
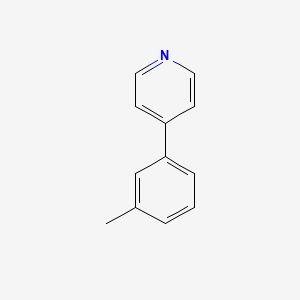
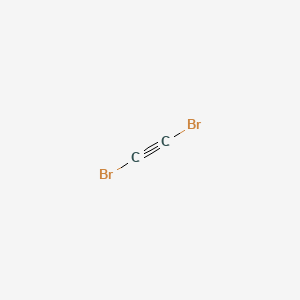
![9-Methyl-3,6-bis[2-(pyridin-4-YL)ethenyl]-9H-carbazole](/img/structure/B14170817.png)
